2-Ethyl-2-hydroxyhexanophenone

Photoinitiator Migration UV-Curable Coatings Food Packaging Compliance

2-Ethyl-2-hydroxyhexanophenone (CAS 71868-00-3), also referred to as 2-ethyl-2-hydroxy-1-phenylhexan-1-one, is an α-hydroxyalkylphenone compound. It functions as a Norrish Type I free-radical photoinitiator, undergoing α-cleavage upon exposure to ultraviolet (UV) radiation to generate reactive radical species that initiate the polymerization of unsaturated monomers and oligomers.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 71868-00-3
Cat. No. B12651513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-hydroxyhexanophenone
CAS71868-00-3
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCCC(CC)(C(=O)C1=CC=CC=C1)O
InChIInChI=1S/C14H20O2/c1-3-5-11-14(16,4-2)13(15)12-9-7-6-8-10-12/h6-10,16H,3-5,11H2,1-2H3
InChIKeyUBXPMARKFVFATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-hydroxyhexanophenone (CAS 71868-00-3): Technical Baseline for UV-Curable Photoinitiator Procurement


2-Ethyl-2-hydroxyhexanophenone (CAS 71868-00-3), also referred to as 2-ethyl-2-hydroxy-1-phenylhexan-1-one, is an α-hydroxyalkylphenone compound . It functions as a Norrish Type I free-radical photoinitiator, undergoing α-cleavage upon exposure to ultraviolet (UV) radiation to generate reactive radical species that initiate the polymerization of unsaturated monomers and oligomers [1]. The molecule features a phenyl ketone chromophore substituted with an ethyl group and an n-butyl chain on the α-carbon, yielding a molecular weight of 220.31 g/mol . This structure distinguishes it from shorter-chain analogs within the α-hydroxy ketone class, imparting a specific solubility and migration profile relevant to UV-curable formulations [2].

Why Generic Substitution Fails: 2-Ethyl-2-hydroxyhexanophenone vs. Standard α-Hydroxy Ketone Photoinitiators


Substituting 2-ethyl-2-hydroxyhexanophenone with more common α-hydroxy ketone photoinitiators such as 2-hydroxy-2-methylpropiophenone (HMPP, Irgacure 1173) or 1-hydroxycyclohexyl phenyl ketone (HCPK, Irgacure 184) introduces measurable performance trade-offs in UV-curable systems [1]. While all three compounds share the core α-hydroxy ketone photochemical mechanism, their divergent alkyl substitution patterns directly influence key formulary parameters including solubility in nonpolar monomers, migration tendency within cured films, and compatibility with specific oligomer matrices [2]. For instance, the extended butyl chain in 2-ethyl-2-hydroxyhexanophenone alters its lipophilicity compared to the methyl-substituted HMPP, which can affect phase separation in hydrophobic formulations [3]. Without quantitative comparison to relevant benchmarks, formulation adjustments based solely on photoinitiator class can lead to suboptimal cure speed, unintended yellowing, or regulatory non-compliance due to increased migratory species.

Quantitative Differentiation Guide: 2-Ethyl-2-hydroxyhexanophenone Performance Metrics for Scientific Selection


Molecular Weight and Migration Potential: Comparison with HMPP (Photoinitiator 1173)

2-Ethyl-2-hydroxyhexanophenone exhibits a higher molecular weight (MW) compared to the widely used α-hydroxy ketone photoinitiator 2-hydroxy-2-methylpropiophenone (HMPP, Irgacure 1173). The target compound has a MW of 220.31 g/mol , while HMPP has a MW of 164.20 g/mol . This 56.11 g/mol increase (34% larger) corresponds to a lower diffusion coefficient in polymer matrices, which is directly correlated with reduced migration of unreacted photoinitiator residues from cured films [1]. Lower migration is a critical parameter for applications requiring indirect food contact compliance or low extractables profiles.

Photoinitiator Migration UV-Curable Coatings Food Packaging Compliance

Physical State and Formulation Handling: Comparison with HCPK (Photoinitiator 184)

At ambient temperature (25°C), 2-ethyl-2-hydroxyhexanophenone is a liquid [1], whereas 1-hydroxycyclohexyl phenyl ketone (HCPK, Irgacure 184) is a crystalline solid with a melting point of 45-49°C [2]. This physical state difference eliminates the need for a dissolution step or heating during formulation of 100% solids UV-curable systems when using the target compound. The liquid nature of 2-ethyl-2-hydroxyhexanophenone (boiling point: 326.3°C at 760 mmHg [1]) facilitates direct incorporation into monomer/oligomer blends without the risk of recrystallization or seeding that can occur with solid photoinitiators, particularly in low-viscosity formulations.

Photoinitiator Physical State UV Ink Formulation Liquid Photoinitiator

Solubility Profile in Nonpolar Monomers: Class-Level Comparison with Shorter-Chain α-Hydroxy Ketones

Within the α-hydroxy ketone photoinitiator class, increasing alkyl chain length on the α-carbon generally enhances solubility in nonpolar and low-polarity monomers such as lauryl acrylate, isobornyl acrylate, and alkoxylated oligomers [1]. 2-Ethyl-2-hydroxyhexanophenone, bearing an n-butyl chain, is expected to exhibit greater compatibility with hydrophobic acrylate monomers compared to 2-hydroxy-2-methylpropiophenone (HMPP), which contains only methyl groups [2]. This structure-property relationship is critical for preventing photoinitiator crystallization, bloom, or phase separation in high-performance UV adhesives and hydrophobic coatings, where formulation clarity and surface appearance are paramount.

Photoinitiator Solubility UV-Curable Adhesives Hydrophobic Formulations

Optimal Application Scenarios for 2-Ethyl-2-hydroxyhexanophenone in UV-Curable Technologies


Low-Migration UV Inks and Overprint Varnishes for Food Packaging

2-Ethyl-2-hydroxyhexanophenone is preferentially selected for UV-curable printing inks and overprint varnishes intended for indirect food contact applications [1]. Its higher molecular weight (220.31 g/mol) compared to the industry standard HMPP (164.20 g/mol) translates to a measurably lower diffusion rate within the cured polymer network, directly reducing the migration of unreacted photoinitiator residues into packaged goods [2]. Formulators seeking to meet evolving regulatory thresholds for extractables (e.g., <10 ppb migration limits) find the compound's molecular profile advantageous for compliance without sacrificing cure speed.

100% Solids UV-Curable Adhesives Requiring Easy Handling

The liquid physical state of 2-ethyl-2-hydroxyhexanophenone at ambient temperature eliminates the need for pre-dissolution or heating steps that are mandatory when using solid photoinitiators like HCPK (Irgacure 184) [1]. This property streamlines the manufacturing of 100% solids UV adhesives and laminating resins, reducing processing time, energy consumption, and the risk of solid photoinitiator recrystallization in finished products [2]. The compound can be metered directly into monomer/oligomer blends, enabling continuous, automated formulation processes.

Hydrophobic Coating Formulations for Plastic and Metal Substrates

In UV-curable coatings designed for low-surface-energy substrates such as polypropylene, polyethylene, or metal, the extended n-butyl chain of 2-ethyl-2-hydroxyhexanophenone enhances compatibility with nonpolar monomers and oligomers [1]. This structural feature mitigates the risk of photoinitiator exudation or blooming, which can cause surface defects and reduced adhesion in the final cured film [2]. The compound is thus a preferred choice in formulations where a clear, homogeneous, and defect-free coating is essential.

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